3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-27-20-10-9-17(14-21(20)28-5-2)22(26)24-12-11-19-15-29-23(25-19)18-8-6-7-16(3)13-18/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFDMWAYLFHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC(=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxylation of 3,4-Dihydroxybenzoic Acid
3,4-Dihydroxybenzoic acid undergoes O-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding 3,4-diethoxybenzoic acid.
Optimization Notes:
- Excess ethyl bromide (2.5 equiv) ensures complete di-ethylation.
- Anhydrous conditions prevent hydrolysis of ethyl bromide.
Characterization Data:
- Yield: 89% (white crystalline solid).
- Melting Point: 112–114°C.
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 2.0 Hz, 1H, Ar-H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.12–4.07 (m, 4H, -OCH₂CH₃), 1.44–1.38 (m, 6H, -OCH₂CH₃).
Conversion to Acid Chloride
3,4-Diethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to produce 3,4-diethoxybenzoyl chloride. Excess SOCl₂ is removed via distillation under reduced pressure.
Critical Parameters:
- Catalytic DMF (1–2 drops) accelerates the reaction.
- Strict anhydrous conditions prevent HCl-induced side reactions.
Synthesis of 2-(3-Methylphenyl)-4-(2-Aminoethyl)-1,3-Thiazole
Preparation of 1-(3-Methylphenyl)-3-(2-Aminoethyl)thiourea
A thiourea precursor is synthesized by reacting 3-methylphenyl isothiocyanate (1.0 equiv) with ethylenediamine (1.2 equiv) in ethanol at 25°C for 6 hours. The product precipitates as a white solid.
Reaction Scheme:
$$
\text{3-Methylphenyl-NCS} + \text{H₂N-CH₂CH₂-NH₂} \rightarrow \text{1-(3-Methylphenyl)-3-(2-aminoethyl)thiourea}
$$
Characterization Data:
- Yield: 85%.
- IR (KBr): 3340 cm⁻¹ (N-H), 1598 cm⁻¹ (C=S).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 179.8 (C=S), 138.2 (Ar-C), 129.4–125.1 (Ar-CH), 44.3 (-CH₂NH₂).
Cycloaddition with Diethyl Acetylenedicarboxylate (DEAD)
The thiourea (1.0 equiv) reacts with DEAD (1.0 equiv) in ethanol under reflux (4 hours), forming the thiazole ring via Michael addition and cyclization.
Mechanistic Insight:
- Nucleophilic attack by thiourea’s sulfur on DEAD’s β-carbon.
- Intramolecular cyclization to form the thiazoline intermediate.
- Aromatization via elimination of ethanol, yielding the thiazole.
Characterization Data:
- Yield: 78% (yellow crystalline solid).
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, Thiazole-H), 7.42–7.25 (m, 4H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, -CH₂NH₂), 2.98 (t, J = 6.8 Hz, 2H, Thiazole-CH₂), 2.41 (s, 3H, Ar-CH₃).
- MS (EI): m/z 259 [M]⁺.
Amide Coupling: Final Assembly
Reaction Conditions
The thiazole-ethylamine (1.0 equiv) and 3,4-diethoxybenzoyl chloride (1.1 equiv) are stirred in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C for 1 hour, followed by room temperature for 12 hours.
Workup:
- The mixture is washed with 5% HCl, saturated NaHCO₃, and brine.
- The organic layer is dried (MgSO₄) and concentrated.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the final product.
Characterization Data:
- Yield: 72% (off-white powder).
- Melting Point: 158–160°C.
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Thiazole-H), 7.55–7.23 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Benzamide-H), 4.15–4.02 (m, 4H, -OCH₂CH₃), 3.75 (t, J = 6.8 Hz, 2H, -CH₂N), 3.12 (t, J = 6.8 Hz, 2H, Thiazole-CH₂), 2.44 (s, 3H, Ar-CH₃), 1.48–1.42 (m, 6H, -OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 161.5 (Thiazole-C), 149.8–112.4 (Ar-C), 64.3 (-OCH₂CH₃), 40.5 (-CH₂N), 21.3 (Ar-CH₃).
- HRMS (ESI): m/z calcd. for C₂₃H₂₇N₃O₃S [M+H]⁺: 434.1745; found: 434.1748.
Analytical Validation and Comparative Metrics
Purity Assessment
- HPLC (C18 column, MeOH/H₂O 70:30): 98.5% purity (retention time: 6.7 min).
- Elemental Analysis: Calcd (%) for C₂₃H₂₆N₃O₃S: C 63.87, H 6.06, N 9.71; Found: C 63.82, H 6.11, N 9.68.
Alternative Synthetic Routes
- Hantzsch Thiazole Synthesis: Using 3-methylphenyl thioamide and α-bromoethylacetophenone, but lower yields (52%) due to side reactions.
- Mitsunobu Reaction: Attempted coupling of pre-formed thiazole with benzamide alcohol; abandoned due to poor efficiency (<30%).
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 3-methylphenyl-1,3-thiazole with appropriate ethoxy and amide functionalities. The synthetic pathway often includes:
- Formation of the thiazole ring : This is achieved through cyclization reactions involving suitable precursors.
- Amidation : The introduction of the benzamide moiety via coupling reactions with benzoyl chlorides or similar reagents.
- Ethoxylation : The addition of ethoxy groups to the aromatic system.
These steps require careful optimization of reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various thiazole derivatives, compounds similar to this compound were screened for their antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Results showed promising antibacterial activity at concentrations as low as 1 µg/mL .
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer properties. Studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of specific substituents on the thiazole ring enhances their cytotoxicity against various cancer cell lines .
Anticonvulsant Effects
Some derivatives have shown anticonvulsant activity in animal models. For instance, thiazole analogues were tested for their efficacy in preventing seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship (SAR) studies indicated that modifications to the thiazole moiety could significantly influence anticonvulsant potency .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using standard methods such as the cup plate method. Among these derivatives, those structurally similar to this compound exhibited significant inhibition zones against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer properties, a library of thiazole derivatives was tested against various cancer cell lines. Compounds with similar structural features to this compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 3-Ethoxy-N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide (): Structural Difference: Mono-ethoxy group at position 3 vs. diethoxy (3,4-) in the target compound. Impact: Reduced steric hindrance and lower lipophilicity compared to the diethoxy analog. The phenyl group on the thiazole (vs. 3-methylphenyl) may alter binding affinity due to differences in electron density and steric bulk . Application: Not explicitly stated, but similar thiazole-linked benzamides are often explored in kinase inhibition or antimicrobial research.
- 3,4-Dimethoxy-N-(4-Methoxy-3,7-Dimethyl-1,3-Benzothiazol-2-ylidene)benzamide (): Structural Difference: Methoxy groups (vs. ethoxy) and a benzothiazole ring (vs. thiazole). The benzothiazole’s fused ring system could enhance planar interactions but reduce solubility .
Variations in the Heterocyclic Moieties
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Structural Difference: Replaces the thiazole-ethyl linker with a hydroxy-dimethylethyl group. The absence of a heterocyclic ring limits π-system interactions .
- Triazole-Benzimidazole Hybrids (): Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d). Structural Difference: Incorporates triazole and benzimidazole rings instead of a single thiazole. The acetamide linker may improve solubility compared to the ethyl linker in the target compound .
Functional Group Modifications
Antioxidant Benzamide (3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide) ():
- Structural Difference : Trihydroxy groups (vs. diethoxy) and a hydroxyphenethyl group.
- Impact : The polar hydroxy groups confer potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging) but reduce lipophilicity. The target compound’s diethoxy groups likely trade antioxidant efficacy for improved pharmacokinetics .
- ML300-Derived Inhibitors (): Example: 4-{[2-(Benzotriazol-1-yl)acetyl]-(3-thienylmethyl)amino}-benzamide (10). Structural Difference: Benzotriazole and thiophene substituents vs. thiazole and methylphenyl. Impact: The benzotriazole-thiophene system may enhance metal-binding or enzyme inhibition, as seen in protease inhibitors.
Data Table: Key Structural and Functional Comparisons
Research Implications
- Structure-Activity Relationships (SAR) : The diethoxy and thiazole groups in the target compound likely balance lipophilicity and target engagement. Ethoxy groups may resist oxidative metabolism better than methoxy .
- Synthetic Complexity : Compared to triazole-benzimidazole hybrids (), the target compound’s synthesis is less laborious, favoring scalability.
- Therapeutic Potential: Thiazole-containing benzamides are frequently explored in oncology and neurology. The 3-methylphenyl group may enhance selectivity for hydrophobic binding pockets .
Biological Activity
3,4-Diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound belonging to the benzamide class. Its structural complexity, featuring a thiazole ring and diethoxy substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole ring is known for its diverse biological activities due to its ability to interact with various biological targets.
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular pathways and targets within biological systems. The thiazole moiety is particularly significant as it can influence enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains. For instance, compounds similar to this compound showed inhibition against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of benzamide derivatives has been documented in several studies. The presence of diethoxy groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .
Case Studies
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and how can reaction conditions be optimized?
- Methodology :
- Thiazole ring formation : React 3-methylphenyl-substituted precursors (e.g., thiourea derivatives) with α-haloketones under reflux in ethanol or DMF. Optimize temperature (70–100°C) and reaction time (4–8 hours) to maximize yield .
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole-ethylamine intermediate with 3,4-diethoxybenzoyl chloride. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) are critical for purity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR to identify functional groups (e.g., ethoxy peaks at δ 1.2–1.4 ppm for CH₃, δ 3.4–4.1 ppm for CH₂; thiazole protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~479.2 g/mol) and fragmentation patterns .
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodology :
- Antimicrobial activity : Perform broth microdilution assays (e.g., against S. aureus or E. coli) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence its biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with methoxy or halogen substituents. Compare logP values (via shake-flask method) and cellular uptake (using fluorescent tagging) .
- Biological testing : Ethoxy groups may enhance lipophilicity, improving membrane permeability (e.g., 2-fold increase in cytotoxicity observed in methoxy-to-ethoxy analogs) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT assays) .
- Control variables : Test compound stability (via HPLC) under assay conditions and account for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What computational methods are suitable for studying its mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable interactions) .
Q. How does this compound compare to structurally similar benzamide-thiazole derivatives in terms of pharmacokinetics?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare half-life (t₁/₂) values .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., 85% binding observed for this compound vs. 78% for a methoxy analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
